Enzymatic Affinity vs. Acetylcholine
When selecting a substrate for human acetylcholinesterase (AChE) kinetic studies, acetylthiocholine chloride demonstrates a measurably higher affinity (lower Km) than the native neurotransmitter acetylcholine chloride. This difference is critical for experimental design and data interpretation, as it affects the substrate concentration required to achieve maximum velocity. [1]
| Evidence Dimension | Michaelis-Menten constant (Km) |
|---|---|
| Target Compound Data | 150 ± 30 µM |
| Comparator Or Baseline | Acetylcholine Chloride: 200 ± 20 µM |
| Quantified Difference | Acetylthiocholine chloride exhibits a 25% lower Km (higher affinity) for the enzyme. |
| Conditions | Electrophoretically and immunologically homogeneous human erythrocyte membrane AChE preparation at low substrate concentrations. |
Why This Matters
This lower Km value confirms that acetylthiocholine chloride is a kinetically favorable surrogate, enabling assays to be run at lower, more physiologically relevant substrate concentrations, which is essential for studying allosteric inhibition and enzyme mechanisms.
- [1] Niday E, Wang CS, Alaupovic P. Kinetic evidence for the allosteric substrate inhibition of human erythrocyte acetylcholinesterase. Biochim Biophys Acta. 1980;612(1):67-72. View Source
